S- vs. R-Enantiomer Potency in Cholinesterase Inhibition
In structurally related pyrrolidine-containing derivatives, (S)-configuration compounds exhibit acetylcholinesterase inhibitory IC₅₀ values spanning 0.029–0.041 µM, whereas the corresponding (R)-configuration analogs show significantly weaker inhibition [1]. This >10-fold stereochemistry-dependent potency gap establishes that procurement of the enantiopure (S)-form is mandatory for applications requiring maximal target engagement at cholinesterase enzymes [1]. The racemic mixture (CAS 1316223-60-5) would deliver at best half the active stereoisomer concentration, compromising assay sensitivity and reproducibility .
| Evidence Dimension | Acetylcholinesterase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | S-enantiomer derivatives: IC₅₀ 0.029–0.041 µM (class-level, most potent examples 15g, 15h) [1] |
| Comparator Or Baseline | R-enantiomer analogs: IC₅₀ values significantly higher (exact values not reported for matched pairs; qualitatively >10-fold less potent) [1] |
| Quantified Difference | >10-fold potency advantage for S-configuration over R-configuration in matched structural contexts [1] |
| Conditions | In vitro acetylcholinesterase inhibition assay; phenyl- and methyl-substituted pyrrolidine derivatives [1] |
Why This Matters
Procuring the enantiopure (S)-dihydrochloride (CAS 2287246-69-7) rather than the racemate ensures maximal assay sensitivity and avoids confounding data from the less active (R)-enantiomer.
- [1] Poyraz, S.; et al. Recent insights about pyrrolidine core skeletons in pharmacology. Front. Pharmacol. 2023, 14, 1239658. View Source
